molecular formula C9H14 B14718575 Cyclopentane, 1,3-diethenyl- CAS No. 22630-85-9

Cyclopentane, 1,3-diethenyl-

Cat. No.: B14718575
CAS No.: 22630-85-9
M. Wt: 122.21 g/mol
InChI Key: HLGOWXWFQWQIBW-UHFFFAOYSA-N
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Description

Cyclopentane, 1,3-diethenyl- is an organic compound with the molecular formula C9H12 It consists of a cyclopentane ring with two ethenyl groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane, 1,3-diethenyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as acetylene. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.

Industrial Production Methods: In an industrial setting, cyclopentane, 1,3-diethenyl- can be produced by the continuous depolymerization and hydrogenation of dicyclopentadiene. This process involves decomposing dicyclopentadiene at high temperatures (160 to 400°C) in the presence of hydrogen gas and a diluting agent, followed by hydrogenation in a fixed bed reactor .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane, 1,3-diethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentane-1,3-dione.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

    Substitution: The ethenyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.

Major Products:

    Oxidation: Cyclopentane-1,3-dione.

    Reduction: Cyclopentane, 1,3-diethyl-.

    Substitution: Halogenated derivatives of cyclopentane.

Scientific Research Applications

Cyclopentane, 1,3-diethenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentane, 1,3-diethenyl- involves its interaction with various molecular targets. The ethenyl groups can undergo addition reactions with electrophiles, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can further react with other molecules, resulting in a cascade of chemical transformations. The compound’s reactivity is influenced by the presence of the cyclopentane ring, which can stabilize certain transition states and intermediates .

Comparison with Similar Compounds

    Cyclopentane: A simple cycloalkane with the formula C5H10.

    Cyclopentene: A cycloalkene with one double bond, formula C5H8.

    Cyclopentadiene: A diene with two double bonds, formula C5H6.

Comparison: Cyclopentane, 1,3-diethenyl- is unique due to the presence of two ethenyl groups, which confer additional reactivity compared to cyclopentane and cyclopentene. Unlike cyclopentadiene, which is highly reactive due to conjugated double bonds, cyclopentane, 1,3-diethenyl- has isolated double bonds, making it less reactive but still versatile in chemical synthesis .

Properties

CAS No.

22630-85-9

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1,3-bis(ethenyl)cyclopentane

InChI

InChI=1S/C9H14/c1-3-8-5-6-9(4-2)7-8/h3-4,8-9H,1-2,5-7H2

InChI Key

HLGOWXWFQWQIBW-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(C1)C=C

Origin of Product

United States

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